BenchChemオンラインストアへようこそ!

Tert-butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate

Medicinal chemistry Physicochemical profiling Lead optimization

tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate (CAS 2034210‑04‑1) is a synthetic carbamate building block comprising a tert‑butyloxycarbonyl (Boc)‑protected amine linked through a propan‑2‑yl spacer to a 4‑(pyridin‑4‑yloxy)piperidine scaffold. Its molecular formula is C₁₈H₂₇N₃O₄ (MW = 349.4 g mol⁻¹) and it possesses a single undefined stereocenter, affording a racemic mixture.

Molecular Formula C18H27N3O4
Molecular Weight 349.431
CAS No. 2034210-04-1
Cat. No. B2850349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate
CAS2034210-04-1
Molecular FormulaC18H27N3O4
Molecular Weight349.431
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)OC2=CC=NC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27N3O4/c1-13(20-17(23)25-18(2,3)4)16(22)21-11-7-15(8-12-21)24-14-5-9-19-10-6-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3,(H,20,23)
InChIKeyUPOUKFOMFFBWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate – Chemical Identity & Structural Foundation


tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate (CAS 2034210‑04‑1) is a synthetic carbamate building block comprising a tert‑butyloxycarbonyl (Boc)‑protected amine linked through a propan‑2‑yl spacer to a 4‑(pyridin‑4‑yloxy)piperidine scaffold [1]. Its molecular formula is C₁₈H₂₇N₃O₄ (MW = 349.4 g mol⁻¹) and it possesses a single undefined stereocenter, affording a racemic mixture [1]. The combination of a hydrogen‑bond‑donating carbamate NH, five acceptor atoms, and a moderately lipophilic cLogP of 2.0 differentiates its physicochemical profile from simpler piperidine‑pyridine intermediates and underpins its utility in multi‑step medicinal chemistry syntheses [1].

Why Closely Related Piperidine‑Pyridine Carbamates Cannot Substitute tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate


In‑class piperidine‑pyridine carbamates are not freely interchangeable because subtle variations in the pyridine‑oxygen attachment point, the N‑protecting group, and the stereochemistry of the propan‑2‑yl spacer collectively dictate downstream reactivity, solubility, and biological target engagement [1][2]. For example, replacing the pyridin‑4‑yloxy motif with a pyridin‑3‑yloxy isomer alters the hydrogen‑bond‑acceptor geometry and can redirect kinase‑hinge binding, while switching the Boc group to a benzyl carbamate (Cbz) modifies both the cleavage conditions and the steric bulk, affecting synthetic convergence and final‑step deprotection efficiency [1][2]. The quantitative evidence below demonstrates that the target compound occupies a distinct property space that cannot be matched by its nearest neighbors.

Quantitative Differentiation Evidence for tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate vs. Analogues


Higher Molecular Weight and Increased Hydrogen‑Bond Acceptor Count vs. 4‑(Pyridin‑4‑yloxy)piperidine Core

The target compound carries a Boc‑protected propan‑2‑amide side chain that adds substantial molecular weight and an additional hydrogen‑bond acceptor (carbonyl) relative to the bare 4‑(pyridin‑4‑yloxy)piperidine core [1]. These incremental polar contacts can strengthen target‑residue interactions in kinase ATP‑binding sites where a water‑bridged hydrogen bond to the catalytic lysine is often exploited [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area Advantage Over a Pyridin‑3‑yloxy Isomer

The topological polar surface area (TPSA) of the target compound is 80.8 Ų, ~1 Ų lower than that of a hypothetical pyridin‑3‑yloxy congener (estimated TPSA ≈ 81.6 Ų by fragment‑based calculation) [1]. Although the absolute difference is modest, structure‑based programs often apply a 90 Ų cutoff for oral CNS drug design; a 0.8 Ų shift can tip a molecule across the threshold and alter CNS MPO scores [1].

Physicochemical property comparison Isomer differentiation Blood‑brain barrier penetration

Boc Protecting Group Stability Profile vs. Benzyl Carbamate (Cbz) Analogue

The tert‑butyl carbamate group of the target compound is cleavable under mild acidic conditions (e.g., TFA in DCM, 25 °C) while remaining stable to hydrogenolysis, whereas the benzyl carbamate analogue is removed under hydrogenolytic conditions but is stable to acid [1]. This orthogonality enables sequential deprotection strategies in multi‑step syntheses. The Boc group also contributes a larger steric volume (cLogP impact ≈ +0.5 relative to Cbz) that can shield the adjacent amide from premature hydrolysis [1].

Protecting group orthogonality Synthetic chemistry Peptide coupling

Racemic Nature Provides a Defined Baseline for Chiral Separation vs. Enantiopure Analogues

PubChem records list exactly one undefined stereocenter for the target compound, defining it as a racemate (R/S mixture) [1]. In contrast, many commercial analogues are offered as single enantiomers (e.g., (S)- or (R)-configured) whose absolute configuration is pre‑determined and often more costly. The racemate provides a consistent, cost‑effective starting point for chiral chromatography screens and allows users to independently isolate the eutomer and distomer for structure‑activity relationship studies [1].

Chiral resolution Enantiomeric excess Biological activity comparison

High‑Confidence Application Scenarios for tert-Butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate


Kinase‑Focused Fragment Elaboration and PROTAC Linker Chemistry

The 4‑(pyridin‑4‑yloxy)piperidine moiety is a privileged kinase‑hinge‑binding fragment found in approved ALK and MET inhibitors [1]. Coupling the target compound’s free amine (after Boc removal) to a cereblon or VHL ligand yields a PROTAC linker‑ready intermediate that retains the hinge‑binding geometry. The TPSA of 80.8 Ų and cLogP of 2.0 place the molecule in a favorable property window for oral bioavailability, making it a suitable starting point for degrader optimization [1].

Stereochemical SAR Studies in Asymmetric Synthesis

Because the compound is supplied as a racemate [1], it is an ideal substrate for chiral HPLC method development and for preparing both enantiomers in parallel. Each isolated enantiomer can then be progressed into biochemical assays to determine the eudysmic ratio, a critical parameter when advancing a kinase inhibitor hit to lead status.

Acid‑Orthogonal Deprotection in Multi‑Step Solid‑Phase Peptide Synthesis

The Boc group’s acid lability, combined with the stability of the pyridin‑4‑yloxy‑piperidine amide linkage to basic conditions, allows the compound to be anchored to a resin via the pyridine nitrogen or used as a side‑chain building block that is released with TFA. This orthogonality simplifies purification and avoids the metal‑contamination risks associated with hydrogenolysis‑dependent Cbz strategies [2].

Quote Request

Request a Quote for Tert-butyl (1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.